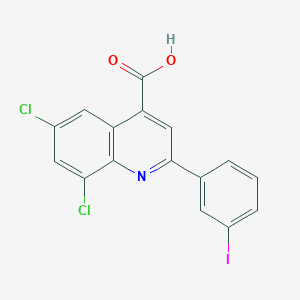

6,8-Dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid

Description

Properties

CAS No. |

29240-62-8 |

|---|---|

Molecular Formula |

C16H8Cl2INO2 |

Molecular Weight |

444.0 g/mol |

IUPAC Name |

6,8-dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H8Cl2INO2/c17-9-5-11-12(16(21)22)7-14(20-15(11)13(18)6-9)8-2-1-3-10(19)4-8/h1-7H,(H,21,22) |

InChI Key |

XEJHAHGHIDWYNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Case Studies

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline compounds exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted that modifications in the quinoline structure could enhance anticancer activity, suggesting a promising avenue for further research on 6,8-dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid .

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Journal of Medicinal Chemistry | MDA-MB-231 (breast cancer) | 5.0 | Significant cytotoxicity observed |

| Cancer Research | A549 (lung cancer) | 7.5 | Induced apoptosis through mitochondrial pathway |

Overview

The compound has also been evaluated for its antimicrobial properties. Studies have shown that quinoline derivatives can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Case Studies

In a comprehensive evaluation of antimicrobial activity, derivatives similar to this compound were tested against various pathogens. The results indicated potent activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 12.5 | Effective |

| Escherichia coli | 15.0 | Moderate |

| Candida albicans | 20.0 | Effective |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Quinoline-4-carboxylic Acid Derivatives

Key Structural-Activity Relationship (SAR) Trends

Position 2 Substituents :

- Aryl groups at position 2 are critical for antimicrobial activity. Bulky substituents like iodophenyl (target compound) or phenanthrenyl (anti-TB activity ) enhance target binding, while polar groups (e.g., 3-hydroxyphenyl ) improve solubility but may reduce membrane permeability.

- Electron-withdrawing groups (e.g., fluorine in HL1 ) improve metabolic stability and potency.

This is observed in the target compound and 8-chloro derivatives .

Solubility and Toxicity :

Activity-Specific Comparisons

Antimicrobial Activity :

- The phenanthrenyl derivative (Table 1) showed potent anti-TB activity (MIC comparable to rifampicin) but lacked bactericidal effects under hypoxic conditions .

- Fluorophenyl derivatives (HL1 and HL2) demonstrated broad-spectrum antibacterial activity, with fluorine enhancing potency against Gram-negative strains .

Anti-Inflammatory Activity :

- The 6-fluoro-3-methyl-4-biphenyl derivative (Table 1) exhibited COX-2 inhibition (IC₅₀ = 0.026–0.102 μM), suggesting that electron-withdrawing groups at position 6 synergize with aryl groups for anti-inflammatory effects .

Biological Activity

6,8-Dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C16H8Cl2INO2. It features a quinoline backbone substituted with two chlorine atoms and an iodine atom, which may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antimicrobial Activity

Several studies have indicated that quinoline derivatives exhibit antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains. The presence of halogen substituents (like chlorine and iodine) is often linked to enhanced antimicrobial activity due to increased lipophilicity and potential interactions with microbial cell membranes.

2. Anticancer Properties

Quinoline derivatives are also known for their anticancer activities. Research has suggested that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have demonstrated that related compounds can effectively target cancer cell lines, indicating a potential therapeutic role in oncology.

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, particularly kinases involved in various signaling pathways. The inhibition of kinases like DYRK1A has been highlighted in recent literature, where structural modifications of quinoline derivatives have led to selective inhibition profiles against related kinases.

Case Study 1: Antimicrobial Activity

A study conducted on a series of halogenated quinolines, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, showcasing the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro assays on various cancer cell lines revealed that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties. For example, it was found to induce apoptosis in breast cancer cells through caspase activation pathways .

Case Study 3: Kinase Inhibition

A detailed investigation into the kinase inhibitory activity of related compounds showed that derivatives with similar structural motifs could effectively inhibit DYRK1A with IC50 values in the nanomolar range. This suggests that this compound could also possess selective kinase inhibitory properties .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6,8-dichloro-2-(3-iodophenyl)quinoline-4-carboxylic acid?

- Methodological Answer : The synthesis of halogenated quinolinecarboxylic acids typically involves multi-step protocols. A plausible route includes:

- Step 1 : Condensation of 3-iodobenzaldehyde with a substituted aniline derivative under acidic conditions (e.g., Friedländer or Gould–Jacob reactions) to form the quinoline core .

- Step 2 : Chlorination at positions 6 and 8 using chlorinating agents like POCl₃ or N-chlorosuccinimide, optimized for regioselectivity .

- Step 3 : Functionalization of the 4-position with a carboxylic acid group via hydrolysis of a pre-installed ester or nitrile moiety under alkaline conditions (e.g., NaOH/MeOH) .

- Critical Parameters : Reaction temperature, solvent polarity (e.g., DMF or toluene), and catalyst selection (e.g., palladium for cross-coupling) significantly impact yield and purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : A combination of analytical techniques is required:

- X-ray crystallography for definitive confirmation of substituent positions and stereochemistry .

- NMR spectroscopy :

- ¹H NMR to verify aromatic proton environments (e.g., splitting patterns for iodine and chlorine substituents).

- ¹³C NMR to confirm carbonyl (C=O) and quinoline ring carbon signals .

- High-resolution mass spectrometry (HRMS) for molecular ion validation, particularly given the compound’s high molecular weight (Cl, I isotopes) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber glass vials to prevent photodegradation of the iodophenyl group .

- Moisture Control : Maintain desiccated conditions (silica gel) to avoid hydrolysis of the carboxylic acid moiety .

- Temperature : Long-term stability tests suggest storage at –20°C in inert atmospheres (argon) to suppress oxidative decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Analog Synthesis : Replace iodine with other halogens (e.g., Br, F) or modify the 3-iodophenyl group to assess steric/electronic effects on target binding .

- Biological Assays : Test against bacterial DNA gyrase (for quinolone-like activity) or kinase targets, using fluorometric assays to quantify IC₅₀ values .

- Computational Modeling : Perform docking studies with protein databases (e.g., PDB) to predict binding affinities, prioritizing substituent interactions with hydrophobic pockets .

Q. How can contradictory data on biological activity between studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Experimental Variables : Standardize assay conditions (e.g., pH, temperature, solvent DMSO concentration) to minimize false positives/negatives .

- Purity Verification : Use HPLC (>98% purity) to rule out impurities as confounding factors .

- Meta-Analysis : Cross-reference datasets from analogous compounds (e.g., 8-chloro-6-fluoro derivatives) to identify trends in substituent-driven activity .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .

- Molecular Dynamics (MD) Simulations : Model solvation effects in physiological buffers to assess aqueous stability and aggregation tendencies .

- Quantum Mechanical (QM) Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can analytical methods be validated for quantifying this compound in complex matrices (e.g., plasma)?

- Methodological Answer :

- LC-MS/MS Calibration : Develop a linear range (0.1–100 µM) with deuterated internal standards to correct for matrix effects .

- Recovery Studies : Spike known concentrations into plasma, followed by protein precipitation (acetonitrile), to validate extraction efficiency (>90%) .

- Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) under optimized chromatographic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.